3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMRRZIAKWGMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-isopropylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Alkylation of Piperidine: The phenoxy intermediate is then reacted with piperidine under controlled conditions to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom on the para position of the isopropyl-substituted benzene ring enables participation in palladium-catalyzed cross-couplings. Key findings include:
| Reaction Type | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | 78% | |
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Toluene, 100°C | 65% |
-
The isopropyl group’s electron-donating nature slightly deactivates the aryl bromide, necessitating elevated temperatures for Suzuki couplings .
-
Steric hindrance from the ethylpiperidine side chain reduces coupling efficiency compared to simpler aryl bromides.
C–H Functionalization
Gold-catalyzed C–H bond activation has been demonstrated in structurally related bromoarenes. For example:
| Substrate | Catalyst | Oxidant | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Bromoarene analog | (Ph₃P)AuCl | PhI(OAc)₂, CSA | 1,4-Dioxane | Biaryl | 83% |
-
The Au(I) catalyst facilitates oxidative coupling with aryl germanes or silanes under mild conditions (70°C, air-tolerant) .
-
The ethylpiperidine moiety remains intact during these reactions, indicating compatibility with sterically demanding groups.
Amine Functionalization
The piperidine nitrogen (as a hydrochloride salt) participates in:
| Reaction | Reagent | Conditions | Outcome |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C | Quaternary ammonium salt |
| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C | N-Acetylpiperidine derivative |
-
Deprotonation with a base (e.g., K₂CO₃) is required to activate the amine for nucleophilic substitution .
Ether Cleavage
The phenoxyethyl linkage undergoes cleavage under strong acidic or reductive conditions:
| Method | Reagent | Conditions | Result |
|---|---|---|---|
| Acidic | HBr (48%) | Reflux, 12h | Phenol + Ethylene bromide |
| Reductive | LiAlH₄ | THF, 0°C | Piperidine + 2-(4-Bromo-2-isopropylphenoxy)ethanol |
Comparative Reactivity Table
A comparison with analogous compounds highlights distinct reactivity patterns:
| Compound | Bromine Position | Key Reaction | Yield Difference |
|---|---|---|---|
| 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine | Para | Suzuki Coupling | 78% |
| 4-[2-(3-Bromo-5-methylphenoxy)ethyl]piperidine | Meta | C–H Arylation | 62% |
| 2-[2-(2-Bromo-4-ethylphenoxy)ethyl]piperidine | Ortho | Buchwald-Hartwig | 58% |
-
Para-substituted bromoarenes exhibit superior coupling efficiency due to reduced steric interference .
Mechanistic Insights
Scientific Research Applications
3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Fluoro-2-isopropylphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Methyl-2-isopropylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable in specific synthetic and research applications where the bromine atom’s reactivity is advantageous.
Biological Activity
3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound notable for its unique structural features, including a piperidine ring and a bromo-substituted phenoxy group. Its molecular formula is C₁₆H₂₅BrClNO, with a molecular weight of approximately 364.62 g/mol. This compound is primarily encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications and research purposes.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly concerning its potential as a pharmacological agent. The compound is believed to interact with specific neurotransmitter systems, suggesting possible effects on the central nervous system (CNS). However, comprehensive biological assays are essential to fully elucidate its pharmacological profile and therapeutic potential.
The exact mechanism of action for this compound remains to be fully characterized. Initial hypotheses suggest that it may exert its effects by binding to neurotransmitter receptors or enzymes, thereby modulating their activity. This interaction could lead to alterations in neurotransmission, which may explain the compound's observed biological effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some of these compounds along with their molecular formulas and unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride | C₁₅H₂₃BrClNO | Lacks isopropyl group; different biological activity |
| 4-(2-(4-Bromo-2-ethylphenoxy)ethyl)piperidine | C₁₅H₂₃BrClNO | Similar piperidine structure; variations in side chains |
| 3-(2-(4-Bromo-2-isopropylphenoxy)ethyl)piperidine | C₁₅H₂₃BrClNO | Different substitution pattern; potential differences in activity |
This comparison highlights the structural variations that may influence the biological activity of these compounds. The presence of both bromo and isopropyl groups in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
Research into the biological activity of this compound is still in preliminary stages. However, several studies have begun to explore its pharmacological potential:
Future Directions
Further research is essential to determine the full pharmacological profile of this compound. Future studies should focus on:
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : Elucidating the exact molecular targets and pathways involved in the compound's action.
- Comparative Efficacy Trials : Comparing this compound's effects against established drugs in treating specific conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For brominated phenoxy-piperidine analogs, a two-step process is common:
Etherification : React 4-bromo-2-isopropylphenol with a dihaloethane (e.g., 1,2-dibromoethane) in a polar aprotic solvent (e.g., DMF) using a base like KOH to form the phenoxy-ethyl intermediate .
Piperidine Conjugation : Introduce the piperidine moiety via nucleophilic attack under reflux conditions. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the hydrochloride salt .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of the dihaloethane to minimize byproducts (e.g., dimerization) .
Q. How can researchers ensure structural fidelity of the synthesized compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and aromatic protons from the bromophenyl group (δ ~6.8–7.5 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺) and isotopic patterns consistent with bromine .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze lattice parameters .
Q. What are the key stability considerations for handling and storage?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation of the piperidine ring .
- Light Sensitivity : Brominated aromatic groups may degrade under UV light; use amber glassware .
- Reactivity : Avoid strong oxidizers (e.g., HNO₃) and high temperatures (>100°C), which could cleave the ether linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for brominated piperidine derivatives?
- Methodological Answer :
- Batch Consistency : Ensure purity (>95% by HPLC) and validate via orthogonal methods (e.g., Karl Fischer titration for water content) .
- Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may skew activity readings .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Modeling : Use tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- Docking Studies : Model interactions with target receptors (e.g., σ-1 or serotonin receptors) using AutoDock Vina to prioritize in vitro testing .
- MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories to validate binding modes .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodological Answer :
- Core Modifications : Replace the isopropyl group with cyclopropyl to evaluate steric effects on receptor binding .
- Halogen Substitution : Compare bromo vs. chloro analogs to assess electronic impacts on activity .
- Piperidine Ring Expansion : Synthesize azepane derivatives to probe conformational flexibility .
Q. What experimental approaches validate the compound’s potential as a CNS-targeted therapeutic?
- Methodological Answer :
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
- In Vivo Efficacy : Administer in rodent models (e.g., tail-flick test for analgesia) and quantify brain tissue concentrations post-mortem via LC-MS .
- Toxicity Screening : Perform hERG channel inhibition assays to rule out cardiac risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar compounds?
- Methodological Answer :
- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., ACS, RSC) over vendor-supplied SDS sheets, which often lack acute toxicity data .
- Dose-Response Curves : Conduct in vitro cytotoxicity assays (e.g., MTT) across a wide concentration range (nM–mM) to identify thresholds .
- Species Differences : Compare rodent vs. human hepatocyte metabolism to contextualize in vivo findings .
Methodological Gaps and Recommendations
- Safety Data : Existing SDS sheets lack ecotoxicological data (e.g., LC50 for aquatic organisms). Researchers should perform OECD 202 (Daphnia) or 203 (Fish) tests for environmental risk assessment .
- Stereochemical Purity : Chiral centers in the piperidine ring may require enantioselective synthesis and analysis (e.g., chiral HPLC) to avoid confounding bioactivity results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
